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Introduction and Method Overview

Mandipropamid is a widely used chiral fungicide effective against oomycete pathogens in various

vegetable crops. As a carboxylic acid amide fungicide, it exhibits systemic activity by inhibiting cell wall

biosynthesis in pathogenic fungi. Recent studies have demonstrated that mandipropamid exhibits

enantioselective dissipation in different vegetable matrices, meaning its two enantiomers degrade at

different rates depending on the specific crop [1]. This enantioselectivity is crucial for accurate residue

analysis and environmental fate studies, as the different enantiomeric forms may possess varying biological

activities and toxicological profiles.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has revolutionized

pesticide residue analysis since its introduction. This approach provides an efficient framework for extracting

multiple pesticide residues from various food matrices, offering significant advantages over traditional

extraction methods. The modified QuEChERS protocol presented in these application notes builds upon the

original method by incorporating optimized dispersive Solid-Phase Extraction (d-SPE) cleanup techniques

specifically tailored for mandipropamid analysis in complex vegetable matrices [2]. The method

demonstrates excellent performance characteristics, including high recovery rates, minimal matrix effects,

and sufficient sensitivity to comply with regulatory limits established by international food safety authorities.
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These application notes provide a comprehensive protocol for the extraction, cleanup, and analysis of

mandipropamid residues in vegetables, with specific experimental data from tomato, cucumber, Chinese

cabbage, and cowpea [1]. The methodology has been validated according to international guidelines and has

been demonstrated to be robust, precise, and accurate for routine monitoring of mandipropamid residues in

various vegetable commodities.

Experimental Protocol

Materials and Reagents

Pesticide Standards: Mandipropamid analytical standard (≥95% purity) should be acquired from

certified reference material suppliers. Prepare stock solutions at 1000 mg/L in acetonitrile and store at

-20°C in the dark. Working solutions are prepared by appropriate dilution in acetonitrile [3].

Extraction Solvents: HPLC-grade acetonitrile is recommended as the primary extraction solvent.

Alternative solvents such as ethyl acetate or acetone may be used for specific matrix applications but

require additional validation [2].

Salts and Buffers: The extraction kit should include anhydrous magnesium sulfate (MgSO₄) for

water removal, sodium chloride (NaCl) for phase separation, and buffer salts such as trisodium

citrate dihydrate and disodium hydrogen citrate sesquihydrate for pH control [3]. The typical ratio

is 4:1:0.5:0.5 for MgSO₄:NaCl:trisodium citrate:disodium hydrogen citrate.

d-SPE Sorbents: For cleanup, primary secondary amine (PSA) is essential for removing fatty acids

and sugars, C18 is effective for lipid removal, and graphitized carbon black (GCB) is recommended

for pigment removal, though it should be used cautiously as it may retain planar pesticides [2].

Vegetable Matrices: The protocol has been validated for tomato, cucumber, Chinese cabbage, and

cowpea. Other vegetables may require additional method optimization and validation [1].

Sample Preparation
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Homogenization: Representative vegetable samples should be thoroughly homogenized using a food

processor or blender. For leafy vegetables like Chinese cabbage, special care should be taken to ensure

uniform particle size distribution.

Subsampling: Transfer 10.0 ± 0.1 g of homogenized sample into a 50-mL polypropylene or Teflon

centrifuge tube. For high-water-content vegetables, no additional water is needed. For drier matrices,

addition of 10 mL water may be necessary to improve extraction efficiency [3].

Fortification (for validation): For method validation and quality control, fortify samples with

appropriate volumes of mandipropamid working standard solutions at required concentration levels.

Allow fortified samples to equilibrate for 30 minutes before extraction to account for matrix binding.

Extraction Procedure

Solvent Addition: Add 10 mL of acetonitrile to the sample in the centrifuge tube. For difficult

matrices, acidification with 1% formic acid in acetonitrile may improve recovery of certain pesticides,

though this should be validated specifically for mandipropamid [2].

Shaking: Securely cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical

shaker to ensure thorough contact between the sample and extraction solvent.

Salt Addition: Add the pre-measured salt mixture (MgSO₄:NaCl:trisodium citrate:disodium hydrogen

citrate in 4:1:0.5:0.5 ratio) immediately after shaking.

Phase Separation: Shake vigorously for another minute after salt addition, then centrifuge at ≥3000

relative centrifugal force (RCF) for 5 minutes. The organic (upper) phase should be clear and separated

from the matrix layer.

Cleanup Procedure (d-SPE)

d-SPE Preparation: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2-mL d-SPE tube

containing 50 mg PSA, 50 mg C18, and 150 mg MgSO₄. For pigmented matrices like spinach or kale,

addition of 5-10 mg GCB is recommended, though recovery should be verified for mandipropamid

[2].
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Cleanup Process: Shake the d-SPE tube vigorously for 30 seconds and centrifuge at ≥3000 RCF for 5

minutes.

Final Preparation: Transfer the cleaned extract to an autosampler vial for analysis. If necessary, the

extract can be concentrated under a gentle nitrogen stream or diluted with water to match the initial

mobile phase composition.

Table 1: Optimal d-SPE Cleanup Compositions for Different Vegetable Types

Vegetable Type
PSA
(mg)

C18
(mg)

GCB
(mg)

MgSO₄
(mg)

Recommended Use
Cases

Fruiting (tomato,

cucumber)

50 50 0 150 Low pigment, moderate

sugars

Leafy Greens (Chinese

cabbage)

50 50 5 150 Moderate pigment, high

sugars

Legumes (cowpea) 50 50 0 150 High starch, moderate

proteins

High Pigment (spinach,

kale)

50 50 10 150 High chlorophyll,

carotenoids

Chromatographic Analysis

LC-MS/MS Conditions

Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass

Spectrometry (HPLC-MS/MS) using a triple quadrupole mass spectrometer operating in multiple

reaction monitoring (MRM) mode provides the required sensitivity and selectivity for

mandipropamid analysis [2].

Chromatographic Column: A reverse-phase C18 column (e.g., 50 × 2 mm, 2.6 μm particle size) is

recommended for optimal separation. The column temperature should be maintained at 35°C to ensure
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retention time stability [3].

Mobile Phase: A binary gradient system consisting of (A) water with 0.1% formic acid and (B)

methanol with 0.1% formic acid is recommended. The addition of ammonium formate (5 mM) can

enhance ionization efficiency in positive ESI mode [3].

Gradient Program: The following gradient provides optimal separation: 0-1 min: 10% B; 1-8 min:

linear increase to 95% B; 8-10 min: hold at 95% B; 10-10.1 min: return to 10% B; 10.1-12 min: re-

equilibration at 10% B. Flow rate should be maintained at 0.3 mL/min throughout the analysis.

Injection Volume: 5 μL is typically sufficient for achieving appropriate sensitivity while minimizing

matrix effects.

Mass Spectrometric Detection

Ionization Source: Electrospray Ionization (ESI) in positive mode is generally preferred for

mandipropamid analysis. Source parameters should be optimized for each specific instrument.

MRM Transitions: The following MRM transitions are recommended for mandipropamid:

Quantifier transition: 412.1 → 328.1 (collision energy: 15 eV)

Qualifier transition: 412.1 → 356.1 (collision energy: 10 eV)
Qualifier transition: 412.1 → 388.1 (collision energy: 8 eV)

Source Parameters: Typical ESI source parameters include: capillary voltage: 3.5 kV; source

temperature: 150°C; desolvation temperature: 350°C; cone gas flow: 50 L/h; desolvation gas flow: 800

L/h.

Table 2: Optimized LC-MS/MS Parameters for Mandipropamid Analysis

Parameter Setting Alternative Options Impact on Analysis

Column Type C18 (50 × 2 mm, 2.6
μm)

C18 (100 × 2.1 mm, 1.7
μm)

Separation efficiency, back
pressure
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Parameter Setting Alternative Options Impact on Analysis

Mobile Phase Water/MeOH + 0.1%
HCOOH

Water/ACN + 5mM
NH₄COOH

Ionization efficiency, peak
shape

Flow Rate 0.3 mL/min 0.25-0.4 mL/min Analysis time, resolution

Column
Temperature

35°C 30-40°C Retention time stability

ESI Polarity Positive Negative (less

sensitive)

Detection sensitivity

Source
Temperature

150°C 120-150°C Desolvation, sensitivity

Method Validation

Recovery and Precision

Method validation for mandipropamid analysis in vegetables demonstrated excellent performance

characteristics. Recovery studies were conducted at multiple fortification levels (5, 10, and 50 μg/kg) with

five replicates at each level [3]. The mean recovery for mandipropamid across different vegetable matrices

ranged from 73.8% to 106%, well within the acceptable range of 70-120% specified in SANTE/11813/2017

guidelines [1]. The precision, expressed as relative standard deviation (RSD%), was below 11% for all

matrices, indicating good repeatability and intermediate precision.

The method demonstrated particularly consistent performance in tomato and cucumber matrices, with

recovery rates of 85.2-92.4% and RSD values below 8%. Chinese cabbage and cowpea showed slightly

wider variation but still within acceptable limits, with recovery rates of 73.8-106% and RSD values below

11% [1]. This variation highlights the importance of matrix-matched calibration for accurate quantification.

Sensitivity and Linearity
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The method demonstrated excellent sensitivity with a limit of detection (LOD) of 1.63 μg/kg and limit of

quantification (LOQ) of 5 μg/kg for mandipropamid in vegetable matrices [1] [3]. The linearity of the

method was evaluated using matrix-matched calibration standards across a concentration range of 1-500

μg/kg. The calibration curves showed excellent linearity with determination coefficients (R²) greater than

0.99, confirming the method's suitability for quantitative analysis across the validated concentration range

[1].

Matrix Effects

Matrix effects were evaluated by comparing the detector response of mandipropamid in matrix-matched

standards versus pure solvent standards. Significant matrix suppression (15-25%) was observed in all

vegetable matrices, necessitating the use of matrix-matched calibration standards or appropriate internal

standards for accurate quantification. The use of isotopically labeled mandipropamid as an internal standard

is recommended for compensation of matrix effects and extraction variability.

Table 3: Method Validation Parameters for Mandipropamid in Different Vegetables

Validation Parameter Tomato Cucumber Chinese Cabbage Cowpea

Recovery (%) 85.2-92.4 87.6-94.1 73.8-98.5 79.2-106

RSD (%) 4.2-7.8 3.9-6.5 5.8-10.2 6.4-10.9

LOD (μg/kg) 1.63 1.63 1.63 1.63

LOQ (μg/kg) 5 5 5 5

Linearity (R²) >0.99 >0.99 >0.99 >0.99

Matrix Effect (%) -18.5 -15.2 -24.7 -22.3

Application Data
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Dissipation Kinetics in Vegetables

Field trials investigating the dissipation of mandipropamid in vegetables revealed distinct degradation

patterns across different crops. The half-life of mandipropamid ranged from 1.6 to 8.4 days depending on

the vegetable type [1]. Chinese cabbage and cowpea showed the most rapid dissipation with half-lives of 1.8-

2.0 days and 1.6-2.4 days, respectively. Tomato exhibited the longest persistence with half-lives ranging

from 5.0 to 8.4 days, while cucumber showed intermediate persistence with half-lives of 2.4-5.5 days.

These dissipation characteristics are critical for establishing appropriate pre-harvest intervals and ensuring

compliance with maximum residue limits (MRLs). The European Union and Codex Alimentarius

Commission have established MRLs for mandipropamid in various vegetables, typically ranging from 1-5

mg/kg depending on the specific crop [1].

Enantioselective Dissipation

A significant finding from recent studies is the enantioselective dissipation of mandipropamid in

vegetables [1]. The S-(+)-enantiomer dissipated more rapidly than the R-(-)-enantiomer in tomato and

Chinese cabbage (enantiomeric fractions >0.5). Conversely, in cucumber and cowpea, the R-enantiomer

dissipated more rapidly (enantiomeric fractions <0.5). This enantioselectivity has important implications for

risk assessment, as the different enantiomers may exhibit varying toxicological profiles and biological

activities.

Dietary Risk Assessment

The dietary risk assessment for mandipropamid residues in vegetables indicated acceptable risk levels for

consumers. The risk quotient data were significantly below 100%, confirming that mandipropamid residues

in the studied vegetables pose negligible risk to consumers when used according to good agricultural

practices [1]. This comprehensive risk assessment takes into account the residue levels at harvest,

consumption patterns, and toxicological reference values for mandipropamid.

Workflow Diagram
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The following diagram illustrates the complete QuEChERS workflow for mandipropamid extraction and

analysis in vegetable samples:
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Salt Mixture Composition

d-SPE Composition

Homogenized Vegetable Sample (10 g)

Add 10 mL Water
(Vortex 1 min)

Add 10 mL Acetonitrile
(Vortex 1 min)

Add Salt Mixture
(MgSO₄:NaCl:citrate)

Centrifuge
(3000 RCF, 5 min)4 g MgSO₄

Collect Acetonitrile Layer

d-SPE Cleanup
(PSA + C18 + MgSO₄)

Centrifuge
(3000 RCF, 5 min)50 mg PSA

Collect Clean Extract

LC-MS/MS Analysis

1 g NaCl

0.5 g Trisodium Citrate

0.5 g Disodium Hydrogen Citrate

50 mg C18

150 mg MgSO₄
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QuEChERS Workflow for Mandipropamid Extraction in Vegetables

Conclusion

The modified QuEChERS extraction method followed by LC-MS/MS analysis presented in these application

notes provides a robust, sensitive, and reliable approach for the determination of mandipropamid residues

in various vegetable matrices. The method demonstrates excellent performance characteristics, including

satisfactory recovery rates (73.8-106%), good precision (RSD <11%), and sufficient sensitivity (LOD of 1.63

μg/kg, LOQ of 5 μg/kg) to monitor mandipropamid residues at levels relevant to current regulatory

standards [1].

The observed enantioselective dissipation of mandipropamid in different vegetables highlights the

importance of enantioselective analysis for accurate risk assessment and environmental fate studies. The

method's applicability to real-world samples was demonstrated through successful analysis of field-treated

vegetables, revealing distinct dissipation patterns across different crop types [1].

This comprehensive protocol provides researchers and analytical laboratories with a validated methodology

for monitoring mandipropamid residues in vegetables, supporting food safety monitoring programs and

regulatory compliance efforts. The method can be readily adapted to include additional pesticide residues for

multi-residue analysis, making it a valuable tool for comprehensive pesticide monitoring in vegetable

production systems.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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